2-Bromo-5-chloropyridin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: React 2,4,5-tribromopyridine with cuprous chloride (CuCl) to produce 5-bromo-2-chloropyridine.
Step 2: React 5-bromo-2-chloropyridine with ammonia to yield 2-Bromo-5-chloropyridin-4-amine.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-chloropyridin-4-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted pyridines and pyridine derivatives depending on the nucleophile used in the substitution reactions.
- Biaryl compounds from the Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyridin-4-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can be substituted or coupled with other molecules, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Biological Activity
2-Bromo-5-chloropyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This compound features a bromine atom at the second position and a chlorine atom at the fifth position of the pyridine ring, with an amino group at the fourth position. Its molecular formula is C5H4BrClN2, and it has a molecular weight of 207.46 g/mol. The distinct halogen substituents contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This enzyme plays a critical role in drug metabolism, suggesting that this compound could be useful in drug design and development, especially for compounds that require modulation of metabolic pathways.
Additionally, derivatives of this compound have shown promising antimicrobial and anticancer activities across various biological assays. These findings highlight its potential as a scaffold for developing new therapeutic agents.
The mechanism of action for this compound involves its interaction with biological macromolecules. The halogen atoms can form halogen bonds with amino acid residues in proteins, which may alter their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity and specificity to various targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition : A study demonstrated that this compound acts as a potent inhibitor of CYP1A2, affecting drug metabolism significantly. This property was assessed using various in vitro assays, highlighting its role in pharmacokinetics.
- Antimicrobial Activity : In another investigation, derivatives of this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard susceptibility testing methods .
- Anticancer Properties : Research involving cell proliferation assays indicated that certain derivatives could inhibit cancer cell growth by over 85%, making them potential candidates for further development in oncology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Bromo-4-chloropyridin-2-amine | Bromine at position 5, chlorine at 4 | Potential use in similar biological assays |
3-Bromo-5-chloropyridin-2-amine | Bromine at position 3, chlorine at 5 | Different enzyme interaction profile |
4-Bromo-5-chloro-2-methylpyridine | Methyl group at position 2 | Increased lipophilicity |
3-Amino-2-bromo-6-chloropyridine | Amino group at position 3 | Enhanced water solubility |
These comparisons illustrate how variations in halogen positioning and functional groups influence chemical behavior and biological activity.
Properties
IUPAC Name |
2-bromo-5-chloropyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAUNCHRNBJWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720905 | |
Record name | 2-Bromo-5-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-72-6 | |
Record name | 2-Bromo-5-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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